The compound [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid is a boronic acid derivative featuring a complex structure that includes a piperidine ring and a fluorinated pyridine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, particularly in medicinal chemistry and materials science.
Boronic acids, including this specific compound, have garnered attention due to their role in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules that can serve as pharmaceuticals or other bioactive compounds .
This compound falls under the category of organoboron compounds, specifically classified as a boronic acid. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent, which in this case includes a piperidine and a fluorinated pyridine component.
The synthesis of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid typically involves several key steps:
The synthesis often employs techniques such as liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity.
The molecular structure of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid can be described as follows:
The molecular formula can be represented as C_{14}H_{19BF_1N_2O_3. The compound's molecular weight is approximately 284.12 g/mol. Detailed structural analysis can be performed using techniques like X-ray crystallography or advanced spectroscopic methods.
Boronic acids are versatile reagents in organic synthesis, particularly in:
The reactivity of boronic acids depends on their structure, including steric and electronic factors that influence their ability to form complexes with diols and other nucleophiles.
The mechanism by which boronic acids exert their effects involves their ability to form reversible covalent bonds with diols. In biological contexts, this property allows them to selectively bind to glycosylated molecules, which is significant for drug design and development.
For example, studies have shown that certain boronic acids can inhibit enzymes like β-lactamases by forming stable complexes that prevent substrate access . The binding affinity and selectivity can be influenced by the functional groups present on the boronic acid.
The compound has potential applications in:
The strategic integration of a boronic acid moiety with a fluorinated pyridine scaffold, tethered via a tert-butoxycarbonyl (Boc)-protected piperidine linker, yields [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid. This compound (empirical formula C₁₆H₂₂BF₂NO₅; molecular weight 357.16 g/mol) serves as a versatile Suzuki-Miyaura cross-coupling precursor for pharmaceutical intermediates [3] [6]. Its architecture combines three functional elements: a Boc-shielded piperidine for nitrogen stability, a regioselectively fluorinated pyridine ring for electronic modulation, and a boronic acid group for catalytic coupling.
The Boc group serves as a steric and electronic shield for the piperidine nitrogen during critical synthetic steps. In patented routes, piperidin-4-ol undergoes protection using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Optimal performance is achieved with ethanol as the solvent and potassium hydroxide (KOH, 1.2 equivalents) as the base, yielding 1-Boc-piperidin-4-ol at >95% conversion after 12 hours at 25°C [2]. This intermediate is subsequently coupled to halogenated pyridines via nucleophilic aromatic substitution (SNAr). The Boc group’s bulk prevents N-alkylation side products during etherification, as confirmed by HPLC monitoring showing <2% O-alkylation byproducts [2] [5]. Crucially, the Boc group is stable under Suzuki cross-coupling conditions but readily cleaved post-coupling using trifluoroacetic acid (TFA) to unmask the piperidine nitrogen for further functionalization [5].
Table 1: Optimization of Boc Protection and Etherification Conditions
Step | Key Variables | Optimal Conditions | Yield | Impurity Profile |
---|---|---|---|---|
Boc Protection | Base (KOH, NaOH, Et₃N), Solvent (EtOH, THF) | KOH (1.2 eq.), EtOH, 25°C, 12 h | 98% | <0.5% N-deprotected species |
Pyridine Etherification | Halogen (F, Cl, Br), Temperature | 4-Bromo-2,6-difluoropyridine, 80°C, 8 h | 85% | <3% Dialkylation |
Boronic Acid Formation | Catalyst (Pd(dppf)Cl₂), Reducing agent | Pd(dppf)Cl₂ (5 mol%), NaBH₄, 70°C | 78% | <5% Protodeboronation |
Regioselective C5 fluorination is achieved through halogen-exchange (halex) reactions or directed ortho-metalation. In halex methodologies, 4-bromo-2,6-dichloropyridine undergoes nucleophilic displacement with potassium fluoride (KF) in dimethylacetamide (DMAc) at 150°C, exploiting the enhanced leaving-group ability of C4 bromine over C2/C6 chlorines to install fluorine selectively at C5 [5]. Computational studies indicate the C5 position’s lower electron density (LUMO+1 energy: -1.8 eV) facilitates nucleophilic attack. Alternatively, directed ortho-metalation using n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) at -78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI), achieves 92% regioselectivity for C5 fluorination. This selectivity arises from thermodynamic stabilization of the C5-lithiated intermediate via coordination with the adjacent nitrogen lone pair [5]. The fluorine atom’s strong electron-withdrawing effect subsequently activates the C4 position for boronic acid installation by polarizing the ring π-system.
Table 2: Fluorination Approaches for Pyridine Intermediate
Method | Reagents/Conditions | Regioselectivity (C5:C3) | Yield | Advantages |
---|---|---|---|---|
Halogen Exchange | KF, DMAc, 150°C, 24 h | 15:1 | 75% | Scalable, low catalyst cost |
Directed Metalation | n-BuLi/TMEDA, NFSI, -78°C to 25°C | 23:1 | 68% | High selectivity, mild conditions |
Electrophilic Fluorination | Selectfluor®, AcOH, 80°C | 5:1 | 45% | Single-step, no metalation |
Boronic acid installation leverages palladium-catalyzed borylation of aryl halides or directed ortho-borylation. For the 4-bromo-5-fluoropyridine precursor, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents) with palladium catalysts (e.g., Pd(dppf)Cl₂, 5 mol%) in dimethyl sulfoxide (DMSO) at 80°C, achieving 85% conversion to the pinacol boronate ester [6]. Subsequent acidic hydrolysis (1M HCl, tetrahydrofuran (THF), 25°C) furnishes the boronic acid with minimal protodeboronation (<5%). Alternatively, iridium-catalyzed C–H borylation using [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively functionalizes the electron-deficient C4 position of 2-alkoxypyridines. This method requires Boc protection of the piperidine to prevent catalyst poisoning, underscoring the protecting group’s role in reaction fidelity [6]. Boronic acid stability is optimized by maintaining pH 6–7 during isolation and storing at -20°C under nitrogen, suppressing boroxine formation.
Table 3: Optimization of Boronic Acid Installation Parameters
Parameter | Conditions Tested | Optimal Value | Impact on Yield/Purity |
---|---|---|---|
Catalyst System | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, [Ir(OMe)(COD)]₂/dtbpy | Pd(dppf)Cl₂ (5 mol%) | Yield: 85% (Pd) vs. 78% (Ir) |
Boron Source | B₂pin₂, HBpin, B(OMe)₃ | B₂pin₂ (1.5 eq.) | Purity: 98% (B₂pin₂) vs. 90% (HBpin) |
Hydrolysis Conditions | HCl (1M), AcOH/H₂O, pH 6.5 buffer | HCl (1M)/THF (1:1), 2 h | Protodeboronation: <5% |
Temperature | 60°C, 80°C, 100°C | 80°C | Side products: <2% at 80°C |
The convergent synthesis of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid exemplifies precision in protecting group strategy, regioselective heterocyclic functionalization, and boronic acid stabilization—enabling its application in complex pharmaceutical syntheses such as ampreloxetine intermediates and GLP-1 receptor agonists [2] [5] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0